molecular formula C7H11NO2 B14470252 (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile CAS No. 70829-15-1

(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile

Cat. No.: B14470252
CAS No.: 70829-15-1
M. Wt: 141.17 g/mol
InChI Key: NWEUDVYTUWLEKU-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is an organic compound that features a dioxolane ring with two methyl groups and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions . Another method involves the use of solketal, which can be esterified with carboxylic acids to form protected monoglycerides .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory and antioxidant actions are thought to be mediated through the modulation of serotonergic and glutamatergic systems . The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is unique due to its combination of a dioxolane ring and an acetonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

CAS No.

70829-15-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetonitrile

InChI

InChI=1S/C7H11NO2/c1-6-5-9-7(2,10-6)3-4-8/h6H,3,5H2,1-2H3

InChI Key

NWEUDVYTUWLEKU-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(C)CC#N

Origin of Product

United States

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